4-Phenylbutylazanium;chloride
Description
4-Phenylbutylazanium chloride is a quaternary ammonium compound characterized by a phenylbutyl chain attached to a nitrogen atom, which is further bonded to a chloride counterion. Quaternary ammonium salts like this are often utilized in pharmaceuticals, surfactants, or antimicrobial agents due to their ionic nature and solubility profiles. However, specific applications of 4-phenylbutylazanium chloride remain underexplored in the available literature.
Properties
IUPAC Name |
4-phenylbutylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDORWAJHREUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table synthesizes data from diverse sources to compare 4-phenylbutylazanium chloride with analogous chloride-containing compounds:
*Note: Molecular formula for 4-phenylbutylazanium chloride is inferred based on structural analogs (e.g., benzalkonium chloride).
Key Findings:
Functional Groups : Unlike anthocyanin chlorides (e.g., callistephin chloride), 4-phenylbutylazanium chloride lacks glycosidic bonds but shares ionic chloride properties with benzalkonium chloride .
Analytical Methods : Benzalkonium chloride’s quantification via HPLC suggests similar techniques could apply to 4-phenylbutylazanium chloride, though validation is required .
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